molecular formula C13H7F4NO2 B6415591 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% CAS No. 1262010-52-5

4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%

Cat. No. B6415591
CAS RN: 1262010-52-5
M. Wt: 285.19 g/mol
InChI Key: FFSBSLIHIMSXDM-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% (4F3TN) is an important organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid, which is widely used in the field of organic synthesis. 4F3TN has been widely studied for its potential applications in various fields such as drug delivery, biochemistry, and materials science. In

Scientific Research Applications

4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various organic compounds, such as polymers and dyes. It has also been used as a ligand in coordination chemistry, as well as a catalyst in organic reactions. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in drug delivery and biochemistry.

Mechanism of Action

The exact mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of certain drugs. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been shown to interact with certain receptors in the body, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential effects on the biochemical and physiological processes of the body. Studies have shown that 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% can act as an inhibitor of enzymes involved in the metabolism of certain drugs, thus increasing the bioavailability of the drug. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been shown to interact with certain receptors in the body, which may be involved in its mechanism of action.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in lab experiments is its low cost and ease of synthesis. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to its use in lab experiments. For example, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is not soluble in water and must be dissolved in organic solvents, such as ethyl acetate. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

There are numerous potential future directions for the use of 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% in scientific research. For example, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be used in the development of new drugs and drug delivery systems. In addition, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be used in the development of new materials, such as polymers and dyes, as well as in the development of new catalysts for organic reactions. Finally, 4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% could be studied for its potential applications in biochemistry and physiology, such as its effects on enzyme activity and its interactions with certain receptors in the body.

Synthesis Methods

4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized through a simple reaction between 4-fluoro-3-trifluoromethylphenol and nicotinic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of around 80°C. The reaction is typically carried out in a solvent, such as ethyl acetate, and the resulting product is a white solid with a melting point of around 135°C.

properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-11-2-1-7(5-10(11)13(15,16)17)8-3-4-18-6-9(8)12(19)20/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSBSLIHIMSXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692750
Record name 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-trifluoromethylphenyl)nicotinic acid

CAS RN

1262010-52-5
Record name 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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